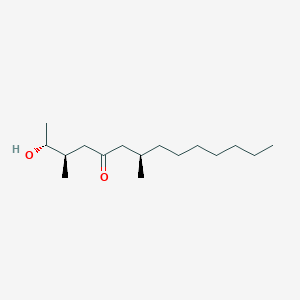
(2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one is an organic compound with a complex structure that includes multiple chiral centers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one can be achieved through chemoenzymatic methods. These methods involve the use of specific enzymes to catalyze the formation of the desired stereoisomers. The reaction conditions typically include controlled temperatures and pH levels to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemoenzymatic methods. The process would be optimized for yield and purity, with careful control of reaction parameters to maintain the desired stereochemistry.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction would regenerate the alcohol.
Applications De Recherche Scientifique
(2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions.
Mécanisme D'action
The mechanism by which (2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry is crucial for its binding affinity and specificity, affecting the pathways involved in its action .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,7R)-3,7-Dimethyl-2-pentadecanol: Similar in structure but with different chain length.
(2R,3R,7R)-3,7-Dimethyl-2-acetoxypentadecane: An acetylated derivative with different reactivity.
Uniqueness
(2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where precise molecular interactions are required .
Propriétés
Numéro CAS |
923584-71-8 |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
(2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one |
InChI |
InChI=1S/C16H32O2/c1-5-6-7-8-9-10-13(2)11-16(18)12-14(3)15(4)17/h13-15,17H,5-12H2,1-4H3/t13-,14-,15-/m1/s1 |
Clé InChI |
BYMFQVXEFWHGDQ-RBSFLKMASA-N |
SMILES isomérique |
CCCCCCC[C@@H](C)CC(=O)C[C@@H](C)[C@@H](C)O |
SMILES canonique |
CCCCCCCC(C)CC(=O)CC(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


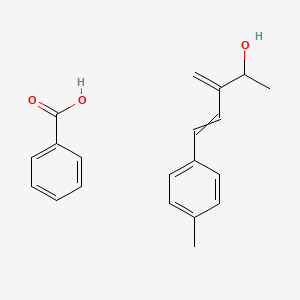
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B14185888.png)
![N-Decyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14185889.png)
![(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14185890.png)


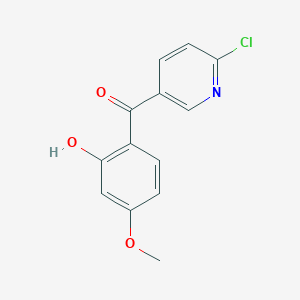
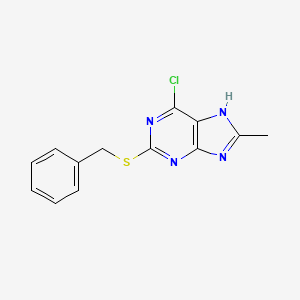
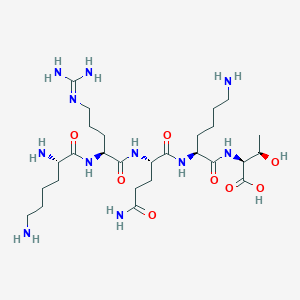
![[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14185926.png)
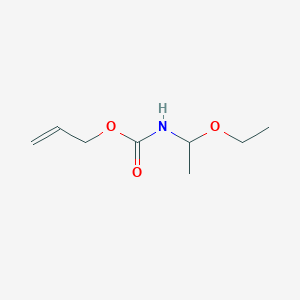
![N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14185951.png)
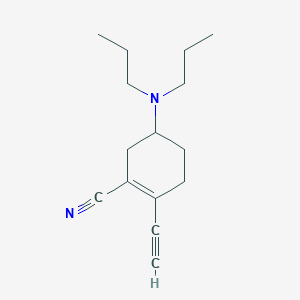
![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone](/img/structure/B14185973.png)
